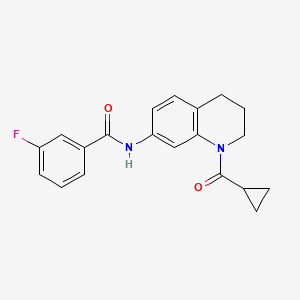

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

説明

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQLDBCXLKDXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the reduction of quinoline derivatives under hydrogenation conditions.

Amide Bond Formation: The final step involves coupling the tetrahydroquinoline derivative with 3-fluorobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohol derivatives.

Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions, especially at the fluorine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.

Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Structural Analogues from Carbonic Anhydrase Inhibition Studies ()

describes five tetrahydroquinoline derivatives synthesized for carbonic anhydrase (CA) inhibition studies. Key structural and functional comparisons are summarized below:

Key Observations:

- Fluorine Substitution: The target compound’s 3-fluorobenzamide group contrasts with the non-fluorinated benzamide in Compound 21. Fluorine’s electronegativity may improve binding to CA active sites by strengthening hydrogen bonds or dipole interactions .

- Cyclopropane vs.

Comparison with Pesticide-Related Benzamides ()

lists benzamide derivatives used as pesticides, such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). Key differences include:

- Substituent Chemistry : Flutolanil contains a trifluoromethyl group and isopropoxy chain, whereas the target compound lacks these motifs. The trifluoromethyl group in pesticides enhances lipophilicity and membrane permeability, while the target’s cyclopropane may prioritize metabolic resistance.

- Biological Targets: Pesticides like flutolanil target fungal succinate dehydrogenase, whereas the tetrahydroquinoline scaffold in the target compound is more common in CA inhibitors or kinase modulators .

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure:

- Molecular Formula: C18H24N2O2

- Molecular Weight: 300.39536 g/mol

- IUPAC Name: N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Synthesis Overview:

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide typically involves several steps:

- Formation of the cyclopropanecarbonyl group.

- Synthesis of the tetrahydroquinoline moiety.

- Introduction of the 3-fluorobenzamide group through amide coupling reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative effects on various cancer cell lines. For instance:

- Cell Lines Tested: U937 (human myeloid leukemia), MCF7 (breast cancer), HCT116 (colon cancer).

- Mechanism of Action: The compound appears to inhibit cell proliferation without inducing significant cytotoxicity at therapeutic concentrations. This suggests a potential for selective targeting of cancer cells while sparing normal cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U937 | 15 | Inhibition of cell cycle progression |

| MCF7 | 20 | Induction of apoptosis |

| HCT116 | 25 | Modulation of signaling pathways |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary results indicate efficacy against several bacterial strains:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC): Ranges from 32 to 128 µg/mL depending on the strain.

Structure-Activity Relationships (SAR)

The biological activity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide can be influenced by modifications to its chemical structure. Key observations include:

- Cyclopropanecarbonyl Group: Essential for maintaining activity; modifications lead to reduced potency.

- Fluorine Substitution: Enhances lipophilicity and may improve membrane permeability.

- Amide Linkage: Critical for binding to target proteins involved in cancer progression.

Case Study 1: Anticancer Screening

A study conducted on a library of cyclopropanecarbonyl derivatives highlighted N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide as one of the most promising candidates for further development due to its favorable pharmacokinetic profile and potent anticancer effects .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various derivatives against pathogenic bacteria, this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions.

- Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if introducing substituents on the quinoline ring.

- Solvent selection : Anhydrous DMF or THF improves coupling efficiency .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- X-ray crystallography : Use SHELX software for structure refinement to resolve stereochemistry and confirm the cyclopropane ring geometry .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across different in vitro models for this compound?

Answer:

Contradictions may arise due to:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound stability : Degradation in culture media (validate via HPLC-UV/MS at t = 0, 24, 48h).

Q. Methodological solutions :

- Orthogonal assays : Compare results from fluorescence-based ATPase assays with radiometric binding studies.

- Pharmacokinetic profiling : Measure intracellular concentrations using LC-MS to correlate activity with bioavailability .

- Control for impurities : Use preparative HPLC (≥98% purity) to exclude confounding effects from synthetic byproducts .

What strategies are effective in elucidating the binding mechanisms of this compound to its putative kinase targets?

Answer:

Stepwise approaches :

Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., MAPK or CDK families). Validate with molecular dynamics simulations.

Biophysical assays :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to recombinant kinases.

- Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and enthalpy.

Mutagenesis studies : Introduce point mutations (e.g., T338A in MAPK) to identify critical residues for binding.

Case study : Analogous tetrahydroquinoline derivatives showed >50% inhibition of EGFR kinase at 10 µM, with IC₅₀ values validated via competitive ELISA .

How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

Answer:

Experimental design :

In vitro microsomal assays :

- Liver microsomes (human/rat) : Incubate compound (1–10 µM) with NADPH, monitor depletion via LC-MS/MS over 60 min.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

In vivo pharmacokinetics :

- Administer IV/PO doses in rodents, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24h.

- Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis.

Metabolite identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。